3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine
Overview
Description
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30380. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Conversion to Arylamino and Pyrazole Derivatives : 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine, when heated with arylamines, undergoes a retroaldol type reaction, forming 3-arylamino-1-oxo-1-phenylpropanes. Arylhydrazines transform it into 1,3-diarylpyrazoles and their dihydro derivatives (Volkov et al., 2007).
Stereochemical Studies
- Stereoselective Syntheses : A study reported the stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine derivatives, providing insights into conformational aspects (Jaffar & Upton, 1996).
- Stereochemistry of Piperidine Derivatives : The stereochemistry of 3-methyl-4-phenylpiperidines derived from corresponding 4-phenyl-4-piperidinols was explored, contributing to a deeper understanding of molecular structures (Mcerlane & Casy, 1972).
Formation of Complexes and Derivatives
- Formation of Metal Complexes : The compound was utilized in synthesizing various metal complexes, which were characterized to understand their geometrical and molecular structures (Akbas et al., 2008).
- Synthesis of Novel Compounds : The compound facilitated the synthesis of novel N-alkylamine- and N-cycloalkylamine-derived derivatives, expanding the possibilities for novel synthetic pathways (Foks et al., 2014).
Other Applications
- Drug Design and Docking Studies : It was involved in structure-based drug design and docking studies for the discovery of novel lead compounds, indicating its potential in drug development (Ragno et al., 2004).
- Synthesis of Pyranone Derivatives : Utilized in the synthesis of pyranone derivatives, indicating a broad range of synthetic applications in organic chemistry (Okafor, 1980).
Mechanism of Action
Target of Action
Mode of Action
Upon heating in the presence of arylamines, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine decyclizes via a retroaldol type reaction with subsequent transamination of the intermediate Mannich base to give 3-arylamino-1-oxo-1-phenylpropanes . This suggests that the compound may undergo significant structural changes under certain conditions, which could influence its interaction with its targets.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of gene expression and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates RXR activity without causing significant adverse effects . At higher doses, potential toxicity and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its detrimental effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s ability to selectively target RXR suggests a mechanism for its preferential distribution to tissues where RXR is highly expressed.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within the nucleus, where RXR is predominantly found, facilitates its role in modulating gene expression and cellular processes.
Properties
IUPAC Name |
(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFABREAYQAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274684 | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-66-5 | |
Record name | NSC30380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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